Tie2 Kinase Inhibition: Micromolar Potency Contrasted with Sub-Nanomolar Benzimidazole Inhibitors Enables Negative Control Applications
This compound inhibits recombinant Tie2 with an IC50 of 4,850 nM (4.85 μM), representing a ~930-fold weaker potency compared to the potent benzimidazole-based Tie2/VEGFR-2 inhibitor 'TIE-2/VEGFR-2 kinase-IN-4' (IC50 = 5.2 nM) [1]. This quantitative deficit defines its utility as a weak-affinity probe or negative control in Tie2-dependent angiogenesis assays, rather than as a lead-like inhibitor .
| Evidence Dimension | Tie2 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.85E+3 nM (4.85 μM) |
| Comparator Or Baseline | TIE-2/VEGFR-2 kinase-IN-4 (benzimidazole): IC50 = 5.2 nM |
| Quantified Difference | ~933-fold less potent |
| Conditions | Cell-free recombinant Tie2 inhibition assay (BindingDB/ChEMBL curated data) |
Why This Matters
Allows procurement of a compound with confirmed weak Tie2 activity, essential for validating assay windows and controlling for off-target effects when using highly potent Tie2 inhibitors.
- [1] BindingDB BDBM50479266. Target: Angiopoietin-1 receptor (Tie2, Human). IC50: 4.85E+3 nM. Assay: Inhibition of recombinant TIE2. View Source
